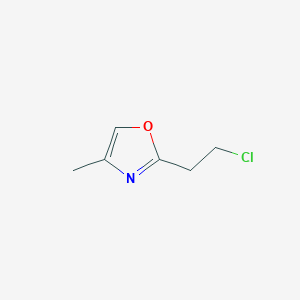

2-(2-Chloroethyl)-4-methyl-1,3-oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8ClNO |

|---|---|

Molecular Weight |

145.59 g/mol |

IUPAC Name |

2-(2-chloroethyl)-4-methyl-1,3-oxazole |

InChI |

InChI=1S/C6H8ClNO/c1-5-4-9-6(8-5)2-3-7/h4H,2-3H2,1H3 |

InChI Key |

UIPIEPAFLCUSNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(=N1)CCCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Chloroethyl 4 Methyl 1,3 Oxazole and Its Analogs

Established Strategies for 1,3-Oxazole Ring Construction

The formation of the 1,3-oxazole ring can be achieved through various synthetic strategies, each with its own merits regarding substrate scope, reaction conditions, and mechanistic pathways. These methods provide a versatile toolkit for the organic chemist to access a diverse range of substituted oxazoles.

Robinson-Gabriel Synthesis and Mechanistic Insights

The Robinson-Gabriel synthesis is a classical and widely employed method for the construction of oxazoles. wikipedia.orgijpsonline.comsynarchive.com This reaction involves the cyclodehydration of α-acylamino ketones, typically under acidic conditions, to yield the corresponding 2,5-disubstituted oxazoles. ijpsonline.comsynarchive.com The starting α-acylamino ketones can be readily prepared, for instance, through the Dakin-West reaction. wikipedia.org

Mechanism: The reaction mechanism commences with the protonation of the carbonyl oxygen of the keto group in the α-acylamino ketone. This is followed by an intramolecular nucleophilic attack of the amide carbonyl oxygen onto the protonated ketone, forming a five-membered cyclic intermediate. Subsequent dehydration of this intermediate under the acidic conditions furnishes the aromatic 1,3-oxazole ring.

Various dehydrating agents can be employed to facilitate this transformation, including sulfuric acid, phosphorus pentoxide, and polyphosphoric acid. ijpsonline.com The choice of the reagent can influence the reaction yield and conditions.

| Starting Material | Dehydrating Agent | Product | Reference |

| 2-Acylamino-ketone | Sulfuric Acid | 2,5-Disubstituted Oxazole (B20620) | wikipedia.org |

| 2-Acylamino-ketone | Polyphosphoric Acid | 2,5-Disubstituted Oxazole | ijpsonline.com |

| β-keto amides | Dess-Martin periodinane, triphenylphosphine, iodine, triethylamine (B128534) | Substituted Oxazoles | wikipedia.org |

For the synthesis of analogs of 2-(2-chloroethyl)-4-methyl-1,3-oxazole, a suitable α-acylamino ketone precursor would be required. For instance, N-(1-oxobutan-2-yl)chloropropanamide could potentially be cyclized to yield a related structure.

Van Leusen Reaction and Tosylmethyl Isocyanide (TosMIC)-based Approaches

The Van Leusen reaction is a powerful and versatile method for the synthesis of oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.orgnih.gov This reaction is particularly useful for preparing 5-substituted oxazoles. nih.gov The reaction proceeds under basic conditions and is known for its operational simplicity and the stability of the key reagent, TosMIC. nih.gov

Mechanism: The mechanism involves the deprotonation of the acidic α-carbon of TosMIC by a base. wikipedia.orgorganic-chemistry.org The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form an alkoxide intermediate. This intermediate undergoes an intramolecular 5-endo-dig cyclization, where the alkoxide attacks the isocyanide carbon to form a 5-membered oxazoline (B21484) ring. wikipedia.org The final step is the base-promoted elimination of the tosyl group, leading to the formation of the aromatic oxazole ring. organic-chemistry.orgorganic-chemistry.org

This methodology has been extended to one-pot syntheses of 4,5-disubstituted oxazoles by including an aliphatic halide in the reaction mixture. mdpi.com

| Reactants | Base | Solvent | Product | Reference |

| Aldehyde, TosMIC | Potassium Carbonate | Methanol | 5-Substituted Oxazole | mdpi.com |

| Aldehyde, TosMIC, Aliphatic Halide | Not Specified | Ionic Liquid | 4,5-Disubstituted Oxazole | mdpi.com |

| Aromatic Aldehyde, TosMIC | Quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin | Not Specified | 5-Aryloxazole | organic-chemistry.org |

To synthesize an analog of this compound using a TosMIC-based approach, one might consider a modified strategy where a substituted TosMIC derivative is employed, or a subsequent functionalization of the oxazole ring is performed.

Oxidative Cyclization Reactions, including Copper(II)-Catalyzed Methods

Oxidative cyclization reactions provide a modern and efficient route to substituted oxazoles. Among these, copper(II)-catalyzed methods have gained significant attention due to the low cost and low toxicity of copper catalysts. nih.gov A common strategy involves the oxidative cyclization of enamides. nih.govnih.gov

Mechanism: In a typical copper(II)-catalyzed oxidative cyclization of an enamide, the copper(II) species acts as a single-electron oxidant, converting the electron-rich enamide into a radical cation. nih.gov This is followed by an intramolecular cyclization to form a radical intermediate, which is then further oxidized by another equivalent of the copper(II) catalyst to afford the oxazole product. nih.gov

These reactions are often carried out at room temperature and can tolerate a variety of functional groups on the enamide substrate, including alkyl, aryl, and heteroaryl substituents. nih.govnih.gov

| Substrate | Catalyst | Oxidant | Conditions | Product | Reference |

| Enamide | CuBr₂ | K₂S₂O₈ | Room Temperature | 2,5-Disubstituted Oxazole | nih.gov |

| Enamide | CuCl₂ | Oxygen | Not Specified | 2,5-Disubstituted Oxazole | nih.gov |

For the synthesis of this compound, an enamide precursor such as N-(1-methylprop-1-en-1-yl)-3-chloropropanamide could be a suitable starting material for a copper-catalyzed oxidative cyclization.

Palladium-Catalyzed Cyclization and Coupling Reactions for Substituted Oxazoles

Palladium catalysis offers a powerful platform for the synthesis and functionalization of oxazoles. Palladium-catalyzed cyclization reactions often involve the intramolecular reaction of substrates containing both a nucleophilic nitrogen or oxygen atom and an unsaturation that can coordinate to the palladium center.

One notable approach is the palladium/copper co-mediated direct arylation of 4-substituted oxazoles with aryl bromides to generate 2,4-disubstituted oxazoles. innovareacademics.in This method allows for the introduction of a substituent at the C2 position of a pre-formed oxazole ring. While this specific example focuses on arylation, similar principles can be applied to the introduction of alkyl groups.

More intricate palladium-catalyzed cascade reactions, such as the C–H activation of simple arenes and subsequent reaction with functionalized aliphatic nitriles, have been developed to assemble 2,4,5-trisubstituted oxazoles in a single pot. rsc.org

| Reactants | Catalyst System | Conditions | Product | Reference |

| 4-Alkyl Oxazole, Aryl Bromide | Pd(PPh₃)₄ / CuI | 120 °C, DME | 2-Aryl-4-alkyl Oxazole | innovareacademics.in |

| Simple Arene, Aliphatic Nitrile | Palladium Catalyst | Not Specified | 2,4,5-Trisubstituted Oxazole | rsc.org |

To access this compound, one could envision a strategy starting with 4-methyl-1,3-oxazole and a suitable palladium-catalyzed cross-coupling reaction with a 2-chloroethyl-containing coupling partner.

Cornforth Methodology for 2-Substituted 1,3-Oxazole-4-carboxylates and Analogues

The Cornforth rearrangement is a thermal isomerization of a 4-acyloxazole where the acyl group at the 4-position and the substituent at the 5-position exchange places. wikipedia.org This rearrangement proceeds through a nitrile ylide intermediate. wikipedia.org While primarily a rearrangement reaction, the principles of the Cornforth methodology can be applied in synthetic strategies towards functionalized oxazoles.

Mechanism: The mechanism of the Cornforth rearrangement involves a thermal pericyclic ring opening of the 4-acyloxazole to form a nitrile ylide intermediate. This intermediate then undergoes a [3+2] cycloaddition to reform the oxazole ring, but with the substituents rearranged. The stability of the resonance contributors of the ylide intermediate influences the reaction outcome. wikipedia.org

This methodology is particularly relevant for the synthesis of 2-substituted 1,3-oxazole-4-carboxylates and their derivatives.

| Starting Material | Conditions | Key Intermediate | Product | Reference |

| 4-Acyloxazole | Thermal | Nitrile Ylide | Isomeric Oxazole | wikipedia.org |

| 5-Ethoxy-2-phenyloxazole-4-carboxamide | Thermal | Nitrile Ylide | Rearranged Oxazole | wikipedia.org |

Synthesizing an analog of this compound via a Cornforth-type strategy would likely involve the synthesis of a suitably substituted 4-acyloxazole precursor that, upon rearrangement, would yield the desired substitution pattern.

Rhodium-Catalyzed Heterocycloaddition of Diazomalonates to Nitriles

Rhodium-catalyzed reactions provide an efficient means for the construction of heterocyclic rings. The reaction of diazocarbonyl compounds with nitriles in the presence of a rhodium catalyst is a known method for synthesizing oxazoles.

While much of the recent work on rhodium-catalyzed reactions with nitriles has focused on the transannulation of 1,2,3-triazoles to form imidazoles, the underlying principle of rhodium carbenoid formation and subsequent reaction with a nitrile can be applied to oxazole synthesis. For instance, the reaction of diazomalonates with nitriles can lead to the formation of substituted oxazoles.

A convenient synthesis of 2-substituted-6,7-dihydrobenzo[d]oxazol-4(5H)-ones has been developed using a Rh₂(OAc)₄-catalyzed insertion of cyclic 2-diazo-1,3-diketones with nitriles. nih.gov This demonstrates the feasibility of using rhodium catalysis to construct the oxazole ring from a diazo compound and a nitrile.

| Reactants | Catalyst | Product Type | Reference |

| Cyclic 2-Diazo-1,3-diketone, Nitrile | Rh₂(OAc)₄ | Fused Oxazole | nih.gov |

To prepare this compound using this approach, one would need to employ 3-chloropropionitrile (B165592) as the nitrile component and a suitable diazoketone that would provide the 4-methyl substituent on the resulting oxazole ring.

Condensation Reactions for 4-Chlorooxazole Derivatives

A key strategy for the synthesis of certain oxazole derivatives involves the formation of a 4-chlorooxazole core through condensation reactions. One documented method is the hydrogen chloride-catalyzed condensation of acyl cyanides with aldehydes. nih.gov This approach, however, is not suitable for substrates containing unsaturated groups in the 2- or 5-position, as hydrogen chloride can add across the double bonds. nih.gov

An alternative and more versatile method involves the condensation of 2-methyl-4-chlorooxazoles or 5-methyl-4-chlorooxazoles with appropriate aldehyde derivatives in an inert organic solvent in the presence of a base. nih.gov This reaction is typically carried out at temperatures ranging from 20°C to 80°C. researchgate.net For instance, the condensation of a 2-methyl-4-chlorooxazole with a suitable aldehyde derivative can be performed in dimethyl formamide (B127407) (DMF) with potassium hydroxide as the base, preferably at a temperature between 40°C and 60°C. researchgate.net Another variation employs dimethyl sulfoxide (B87167) (DMSO) as the solvent and dimethylsulfinyl sodium as the base, with the reaction proceeding at room temperature. nih.gov

The necessary 4-chlorooxazole starting materials can be prepared by methods known in the literature, such as the hydrogen chloride-catalyzed condensation of substituted benzoyl cyanides with acetaldehyde (B116499) or the analogous reaction of acetyl cyanide (pyruvonitrile) with various aldehydes. nih.gov

| Reactants | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Acyl cyanide and aldehyde | Hydrogen chloride | 4-Chlorooxazole derivative | nih.gov |

| 2-Methyl-4-chlorooxazole and aldehyde derivative | Potassium hydroxide, Dimethyl formamide, 40-60°C | Substituted 4-chlorooxazole | researchgate.net |

| 5-Methyl-4-chlorooxazole and aldehyde derivative | Dimethylsulfinyl sodium, Dimethyl sulfoxide, Room temperature | Substituted 4-chlorooxazole | nih.gov |

Targeted Introduction of the 2-Chloroethyl Moiety

A crucial step in the synthesis of this compound is the introduction of the 2-chloroethyl group at the C2 position of the oxazole ring. This can be achieved through various chlorination strategies.

A common and effective method for converting a primary alcohol to a chloroalkane is through the use of thionyl chloride (SOCl₂). This reagent is particularly useful for the chlorination of a 2-(2-hydroxyethyl) substituent on an oxazole ring to form the desired 2-(2-chloroethyl) group. The reaction of an alcohol with thionyl chloride proceeds via a nucleophilic substitution mechanism. masterorganicchemistry.com The alcohol's oxygen atom attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the expulsion of a chloride ion. masterorganicchemistry.com This intermediate is a good leaving group.

In the absence of a base like pyridine (B92270), the reaction often proceeds with retention of configuration through an SNi (internal nucleophilic substitution) mechanism. masterorganicchemistry.com However, for primary alcohols, the distinction is less critical. The chlorosulfite can then be attacked by the displaced chloride ion in an SN2 fashion, resulting in the formation of the alkyl chloride with inversion of configuration, alongside the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). nih.gov The formation of these gaseous byproducts helps to drive the reaction to completion. researchgate.net

This method is widely applicable for the conversion of primary alcohols to their corresponding chlorides and is a plausible route for the chlorination of a 2-(2-hydroxyethyl)-4-methyloxazole precursor.

An alternative to direct chlorination with thionyl chloride is a two-step nucleophilic substitution process. This strategy involves first converting the hydroxyl group of a 2-(2-hydroxyethyl)oxazole precursor into a better leaving group, such as a tosylate or mesylate. The reaction of an alcohol with p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride) in the presence of a base like pyridine or triethylamine yields the corresponding sulfonate ester. researchgate.net This transformation typically proceeds without affecting the stereochemistry at the carbon bearing the hydroxyl group. researchgate.net

The resulting tosylate or mesylate is an excellent substrate for SN2 reactions. Subsequent treatment with a source of chloride ions, such as lithium chloride or another suitable chloride salt, in an appropriate solvent, leads to the displacement of the sulfonate leaving group and the formation of the desired 2-(2-chloroethyl)oxazole. researchgate.net This two-step approach can sometimes offer better control and milder reaction conditions compared to direct chlorination with thionyl chloride. Interestingly, in some cases, the treatment of an alcohol with tosyl chloride can directly lead to the formation of the corresponding chloride, where the initially formed tosylate is displaced by the chloride ion generated in situ. researchgate.net

The formation of 2-(2-chloroethyl) substituted heterocycles can sometimes occur as a byproduct in certain cyclization reactions, particularly those involving chlorinating agents. For instance, haloamination or halocyclization reactions of N-allyl amides or related unsaturated precursors with reagents like N-chlorosuccinimide (NCS) can lead to the formation of chlorinated heterocyclic products. researchgate.net In such reactions, the intended pathway might be an intramolecular cyclization to form a five- or six-membered ring, but side reactions involving the chlorinating agent can lead to the formation of chlorinated byproducts. The specific nature of these byproducts is highly dependent on the substrate and the reaction conditions. While not a primary synthetic route, the potential for the formation of 2-(2-chloroethyl)oxazoles as byproducts in related cyclization reactions should be considered.

Regioselective Methylation at the 4-Position of the Oxazole Ring

The introduction of a methyl group at the C4 position of the oxazole ring can be achieved through regioselective functionalization. One powerful strategy involves the deprotonation of the oxazole ring using a strong base, followed by quenching with an electrophile, such as methyl iodide. The acidity of the protons on the oxazole ring generally follows the order C2 > C5 > C4. However, if the C2 and C5 positions are already substituted, deprotonation can be directed to the C4 position.

More advanced methods for regioselective functionalization of the oxazole scaffold have been developed using organometallic reagents. For example, the use of TMP-bases of magnesium and zinc (such as TMPMgCl·LiCl or TMPZnCl·LiCl, where TMP is 2,2,6,6-tetramethylpiperidide) allows for the regioselective metalation of the oxazole ring. rsc.org These magnesiated or zincated oxazole species are stable and can readily react with a variety of electrophiles, including methylating agents, to introduce a methyl group at a specific position. rsc.org For an oxazole derivative with a substituent at the C2 position, it is possible to achieve regioselective deprotonation and subsequent methylation at the C4 position, particularly if the C5 position is also blocked or if the directing effects of the C2 substituent favor C4 metalation. researchgate.net

Synthesis of Precursors and Intermediates Relevant to this compound Framework

The synthesis of this compound relies on the availability of key precursors and intermediates. A crucial precursor is 2-(2-hydroxyethyl)-4-methyloxazole. While a direct synthesis for this specific compound is not readily found in the provided search results, its synthesis can be envisioned through established oxazole formation methodologies. For example, the Cornforth synthesis, which is a widely applicable method for preparing 2-substituted 1,3-oxazole-4-carboxylates, could be adapted. This could involve the reaction of an appropriate imidate with a β-keto ester, followed by reduction of the ester group and subsequent functional group manipulations.

A more direct approach would be the reaction of 3-hydroxypropionamide with a suitable α-haloketone, such as 1-chloropropan-2-one. Another plausible precursor is N-(1-oxopropan-2-yl)chloroacetamide. The synthesis of N-substituted chloroacetamides is well-documented and typically involves the chloroacetylation of the corresponding amine. researchgate.net In this case, 1-aminopropan-2-one (B1265363) could be reacted with chloroacetyl chloride to yield the desired intermediate. This α-acylamino ketone could then undergo a Robinson-Gabriel type cyclodehydration to form the oxazole ring, potentially with the chloroethyl side chain already in place or as a precursor to it.

Optimization of Synthetic Pathways and Reaction Conditions for Enhanced Yields

The optimization of synthetic pathways is a critical aspect of chemical manufacturing, aiming to maximize product yield, reduce reaction times, and minimize the formation of byproducts. For the synthesis of substituted oxazoles, including analogs of this compound, various established methods such as the Robinson-Gabriel synthesis, the van Leusen reaction, and the Bredereck reaction have been subject to optimization studies.

One of the classical methods, the Robinson-Gabriel synthesis, involves the cyclodehydration of 2-acylamino ketones. Traditional dehydrating agents like concentrated sulfuric acid or phosphorus pentachloride often lead to lower yields. However, the use of polyphosphoric acid has been shown to improve yields to between 50-60%. ijpsonline.com Further enhancements in yield can be achieved by exploring alternative catalysts and reaction conditions. For instance, the use of gold(III) complexes as catalysts in multicomponent reactions to form trisubstituted oxazoles has demonstrated good yields, often exceeding 80%, with significantly reduced reaction times of around 15 minutes. researchgate.net

The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, is another important pathway. mdpi.com Optimization of this reaction has focused on milder reaction conditions and improved efficiency. For example, a modified approach using an aqueous-alcoholic potassium hydroxide solution has been shown to be effective for a variety of functional groups, with yields ranging from 61% to 90%. mdpi.com This method is also noted for being environmentally friendly and allowing for easy product purification. mdpi.com The reaction can be further improved by using catalytic amounts of a base at lower temperatures in water, which serves as a green solvent. mdpi.com

Catalyst selection plays a pivotal role in optimizing oxazole synthesis. Copper(II) triflate has been effectively used as a catalyst in the reaction between diazoketones and amides to produce 2,4-disubstituted oxazoles. tandfonline.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been developed for the synthesis of 2,4,5-trisubstituted oxazoles. This one-pot reaction between a carboxylic acid, an amino acid, and a dehydrating condensing reagent in the presence of a nickel catalyst and boronic acid provides a modern approach to complex oxazole derivatives. tandfonline.com

The following table summarizes the impact of different catalysts and conditions on the yield of substituted oxazoles based on various synthetic methods.

| Synthetic Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

| Robinson-Gabriel | Polyphosphoric Acid | - | - | 50-60 |

| Multicomponent Reaction | (bnpy)AuCl2 | - | 240 | 78 |

| van Leusen Reaction | Aqueous-alcoholic KOH | Water/Alcohol | - | 61-90 |

| van Leusen Reaction | Et3N / β-CD | Water | 50 | Excellent |

| Diazoketone + Amide | Copper(II) triflate | - | - | Good |

| Suzuki-Miyaura Coupling | Ni-catalyst | - | - | Good |

This table presents generalized data for the synthesis of various substituted oxazoles and may not be directly representative of the synthesis of this compound.

Emerging Green Chemistry Approaches in Oxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like oxazoles to minimize environmental impact. ijpsonline.com These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, which often lead to higher yields and purity. ijpsonline.comijpsonline.com

One of the prominent green techniques is microwave-assisted synthesis . This method can significantly reduce reaction times and improve yields by enabling rapid and uniform heating. ijpsonline.comnih.gov The synthesis of oxadiazole derivatives, which are structurally related to oxazoles, under microwave irradiation has been shown to increase product yields quantitatively in shorter reaction times compared to conventional heating methods. nih.gov This approach aligns with green chemistry principles by reducing energy consumption and minimizing the formation of byproducts. nih.gov

Ultrasound-assisted synthesis is another energy-efficient method that has been successfully applied. The use of ultrasonic irradiation can enhance reaction rates and yields. For instance, the synthesis of certain oxadiazole-2(3H)-thiones using ultrasound irradiation resulted in better product yields (78–90%) in significantly shorter reaction times compared to conventional refluxing. nih.gov

The use of environmentally benign solvents and catalysts is a cornerstone of green chemistry. Water is an ideal green solvent, and its use in the van Leusen reaction, facilitated by β-cyclodextrin, represents a significant advancement. mdpi.comtandfonline.com This method allows the reaction to proceed at low temperatures with catalytic amounts of base. mdpi.com Ionic liquids and deep-eutectic solvents are also being explored as green reaction media for oxazole synthesis. ijpsonline.comijpsonline.com

Furthermore, catalysis plays a crucial role in developing greener synthetic routes. The use of efficient and recyclable catalysts can reduce waste and improve atom economy. ijpsonline.com For example, silica (B1680970) gel-supported cycloisomerization of propargylic amides offers a mild and highly efficient method for producing polysubstituted oxazoles. ijpsonline.com

The table below highlights several green chemistry approaches and their advantages in the synthesis of oxazole and related heterocyclic compounds.

| Green Chemistry Approach | Key Features | Advantages |

| Microwave-Assisted Synthesis | Rapid, uniform heating | Reduced reaction times, increased yields, cleaner reactions. ijpsonline.comnih.gov |

| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation | Shorter reaction times, improved yields, energy efficient. ijpsonline.comnih.gov |

| Use of Green Solvents (e.g., Water) | Replacement of hazardous organic solvents | Environmentally benign, often allows for milder reaction conditions. mdpi.com |

| Use of Novel Catalysts | Recyclable and highly efficient catalysts | Increased atom economy, reduced waste, milder conditions. ijpsonline.comijpsonline.com |

| Continuous Flow Synthesis | Reactions in a continuous stream | Better process control, improved safety, easier scalability. ijpsonline.comijpsonline.com |

These emerging green methodologies offer promising alternatives to traditional synthetic routes, leading to more sustainable and efficient production of oxazole derivatives. ijpsonline.com

Reactivity and Mechanistic Aspects of 2 2 Chloroethyl 4 Methyl 1,3 Oxazole

Chemical Transformations Involving the 2-Chloroethyl Side Chain

The chloroethyl group attached to the C2 position of the oxazole (B20620) ring serves as a key functional handle for a variety of chemical transformations. The electron-withdrawing nature of the adjacent oxazole ring enhances the electrophilicity of the carbon atom bearing the chlorine, making it a prime site for nucleophilic attack.

Nucleophilic Substitution Reactions at the Electrophilic Chlorine Center

The chlorine atom on the ethyl side chain is readily displaced by a range of nucleophiles in classical SN2 reactions. This reactivity allows for the introduction of diverse functional groups, making it a valuable intermediate in synthetic chemistry. The general mechanism involves the attack of a nucleophile on the carbon atom attached to the chlorine, leading to the displacement of the chloride ion.

Common nucleophiles that can be employed include amines, alkoxides, thiolates, and cyanide, leading to the formation of the corresponding substituted products. For instance, reaction with primary or secondary amines yields aminoethyl-oxazole derivatives, while reaction with sodium alkoxides produces the corresponding ethers. These substitution reactions are foundational for building more complex molecules from the 2-(2-chloroethyl)-4-methyl-1,3-oxazole scaffold.

Intramolecular Cyclization Pathways Leading to Novel Heterocycles (e.g., Oxazolines)

The 2-(2-chloroethyl) side chain, in conjunction with the nitrogen atom of the oxazole ring, can participate in intramolecular cyclization reactions. These reactions are a powerful tool for the synthesis of fused heterocyclic systems. For example, under appropriate conditions, typically involving a base, the nitrogen atom of a reactant can attack the electrophilic carbon of the chloroethyl group, leading to the formation of a new ring.

A notable example is the formation of bicyclic systems, which are of interest in medicinal chemistry. The specific product formed depends on the reaction conditions and the nature of any external nucleophiles that might be present. This intramolecular pathway is a key strategy for constructing complex molecular architectures from relatively simple oxazole precursors. For instance, N-(2-hydroxyethyl)-carboxyamides can be converted with reagents like thionyl chloride (SOCl₂) to the corresponding N-(2-chloroethyl)-carboxyamide, which can then undergo intramolecular cyclization with a base like sodium hydride (NaH) to form oxazoline-containing structures. mdpi.com

Elimination Reactions and Formation of Unsaturated Derivatives

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction. This process involves the abstraction of a proton from the carbon adjacent to the chlorine-bearing carbon, with the simultaneous expulsion of the chloride ion. The result is the formation of a double bond, yielding 2-vinyl-4-methyl-1,3-oxazole.

This unsaturated derivative is a valuable monomer for polymerization and a versatile building block in organic synthesis, particularly for reactions involving the vinyl group, such as Diels-Alder reactions or Heck couplings. The choice of base and solvent is crucial to favor elimination over substitution. Bulky bases such as potassium tert-butoxide are often used to promote this pathway.

Reactivity of the 1,3-Oxazole Heterocyclic Ring System

The 1,3-oxazole ring is an electron-deficient heterocycle, which dictates its reactivity towards electrophiles and nucleophiles. The presence of the electronegative oxygen and nitrogen atoms deactivates the ring towards electrophilic attack compared to benzene, but also provides sites for metalation.

Electrophilic Aromatic Substitution Reactions, Focusing on Positional Selectivity

Electrophilic aromatic substitution on the oxazole ring is generally difficult due to the ring's electron-deficient nature. When such reactions do occur, the position of substitution is directed by the existing substituents and the inherent electronic properties of the ring. The C5 position is typically the most electron-rich and thus the most susceptible to electrophilic attack, followed by the C4 position. The C2 position is the most electron-deficient and generally unreactive towards electrophiles.

In this compound, the methyl group at C4 is an activating group, while the chloroethyl group at C2 is deactivating. Therefore, electrophilic substitution, if it can be forced to occur, would be strongly directed to the C5 position. Reactions like nitration or halogenation would require harsh conditions, and yields may be low.

Directed Metalation and Lithiation Strategies at Specific Ring Positions

Directed metalation, particularly lithiation, is a powerful strategy for the functionalization of oxazole rings. baranlab.org This method overcomes the low reactivity of the ring towards electrophiles by first replacing a hydrogen atom with a metal (usually lithium), creating a potent nucleophilic center. The position of metalation is controlled by a directing group.

In the case of this compound, the most acidic proton is typically at the C5 position, and lithiation with a strong base like n-butyllithium (n-BuLi) would likely occur there. chemrxiv.org However, the C2 position can also be lithiated, especially if the C5 position is blocked. The resulting lithiated oxazole can then react with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce new functional groups at a specific position. baranlab.org This provides a regioselective method for elaborating the oxazole core. chemrxiv.org

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

The 1,3-oxazole ring system can function as a diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netsemanticscholar.org This reactivity provides a powerful route for the synthesis of substituted pyridine (B92270) and furan (B31954) derivatives. researchgate.netresearchgate.net The participation of this compound in such reactions is dictated by the electronic properties of the oxazole ring, which acts as an electron-rich diene.

The general mechanism for the Diels-Alder reaction of an oxazole with a dienophile, such as an alkene, proceeds through a concerted pericyclic transition state. The initial cycloadduct is often unstable and undergoes subsequent reactions. For instance, reaction with an alkene typically yields a bicyclic intermediate which can eliminate water to form a substituted pyridine. wikipedia.org

The reactivity of the oxazole in these cycloadditions is significantly influenced by its substituents. For this compound, the methyl group at the C4 position and the 2-chloroethyl group at the C2 position modulate the electron density of the diene system. The reaction can be facilitated by the use of Brønsted or Lewis acids, which coordinate to the nitrogen atom of the oxazole. nih.govacs.org This coordination increases the dienophilic character of the oxazole, stabilizes the transition state, and lowers the activation energy of the reaction. nih.govacs.org

Table 1: Factors Influencing [4+2] Cycloaddition of this compound

| Factor | Influence on Reactivity | Mechanistic Implication |

|---|---|---|

| Oxazole Ring | Acts as an azadiene component. | Participates in a concerted [4+2] cycloaddition. |

| Dienophile | Electron-deficient alkenes or alkynes are preferred. | Lower HOMO(dienophile)-LUMO(diene) energy gap facilitates the reaction. |

| Substituents | The C2-chloroethyl and C4-methyl groups influence the electron density and steric hindrance of the diene system. | Affects reaction rate and regioselectivity of the cycloaddition. |

| Catalysts | Brønsted or Lewis acids can accelerate the reaction. | Lowers the activation barrier by stabilizing the transition state. nih.govacs.org |

Ring-Opening and Degradation Mechanisms (e.g., under Acidic Conditions)

Oxazole rings are known to be susceptible to cleavage under acidic conditions. tandfonline.com The mechanism of acid-catalyzed hydrolysis involves the protonation of the oxazole ring, typically at the nitrogen atom (N3), which makes the ring more susceptible to nucleophilic attack. pharmaguideline.com The weak basicity of the oxazole ring (pKa of the conjugate acid is approximately 0.8) means that a sufficiently acidic medium is required for this initial protonation step. wikipedia.org

Following protonation, a water molecule acts as a nucleophile and attacks an electrophilic carbon atom of the oxazolium cation, typically the C2 position. This attack leads to the formation of a tetrahedral intermediate. Subsequent proton transfers and ring-opening lead to the formation of an acyclic product, which is an N-acylamino ketone derivative. This process effectively represents the reverse of the Robinson-Gabriel synthesis, a common method for forming oxazoles. derpharmachemica.com The specific degradation products of this compound under acidic hydrolysis would be derived from the cleavage of the C2-O1 and C2-N3 bonds.

General Steps in Acid-Catalyzed Ring-Opening:

Protonation: The nitrogen atom of the oxazole ring is protonated by the acid catalyst.

Nucleophilic Attack: A water molecule attacks the C2 carbon of the resulting oxazolium ion.

Intermediate Formation: A hydroxylated, ring-opened intermediate is formed.

Tautomerization & Cleavage: The intermediate undergoes tautomerization and cleavage to yield the final acyclic products.

Mechanistic Investigations of Key Transformations

Exploration of Reaction Intermediates and Transition States

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanisms of oxazole reactions. For the [4+2] cycloaddition, these studies help to elucidate the structure of the transition state and the reaction intermediates. The facilitation of the Diels-Alder reaction by Brønsted or Lewis acids is understood through the stabilization of the transition state. nih.govacs.org The acid coordinates to the oxazole nitrogen, which lowers the energy of the LUMO of the diene system, thereby reducing the activation barrier for the cycloaddition. nih.gov

In the context of acid-catalyzed ring-opening, the key intermediate is the protonated oxazole, or oxazolium cation. This species is significantly more electrophilic than the neutral oxazole, facilitating the subsequent nucleophilic attack by water. The transition state for this nucleophilic attack would involve the approach of the water molecule to the C2 carbon of the oxazolium ring. DFT calculations can model the geometry and energy of this transition state, providing a quantitative understanding of the reaction barrier.

Kinetic and Thermodynamic Studies of Reaction Pathways

While specific kinetic and thermodynamic data for this compound are not extensively documented, general principles can be inferred from studies on similar heterocyclic systems.

Kinetics: The rate of the Diels-Alder reaction would be expected to follow second-order kinetics, being dependent on the concentrations of both the oxazole and the dienophile. The rate can be enhanced by the addition of an acid catalyst. For the acid-catalyzed degradation, the reaction rate would depend on the concentration of the oxazole and the activity of the acid in the medium. Kinetic studies on the atmospheric oxidation of the parent oxazole by OH radicals have been performed, indicating that such heterocyclic compounds can be subject to detailed kinetic analysis using methods like transition state theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory. rsc.org

Thermodynamics: The Diels-Alder reaction is typically an exothermic process, favored by a negative enthalpy of reaction (ΔH). wikipedia.org Computational studies on the cycloaddition of oxazole with ethylene (B1197577) show an increase in the reaction's exothermicity in the presence of an acid catalyst. nih.gov The Gibbs free energy of activation (ΔG‡) is a key parameter determining the reaction rate. For related heterocyclic dienes, ΔG‡ values for Diels-Alder reactions have been calculated to be in the range of 17-25 kcal/mol. nih.gov The ring-opening of the oxazole ring under acidic conditions is generally a thermodynamically favorable process, leading to more stable acyclic products.

Table 2: Predicted Kinetic and Thermodynamic Parameters for Key Transformations

| Transformation | Key Parameters | Expected Characteristics for this compound |

|---|---|---|

| [4+2] Cycloaddition | Activation Energy (Ea), Gibbs Free Energy of Activation (ΔG‡) | Lowered in the presence of acid catalysts. Reaction is typically exothermic (negative ΔH). |

| Acid-Catalyzed Ring-Opening | Rate Constant (k), pH dependence | Rate is dependent on acid concentration. The process is generally thermodynamically favorable. |

Structure Activity and Structure Property Relationship Studies of 2 2 Chloroethyl 4 Methyl 1,3 Oxazole Derivatives

Systematic Structural Modifications of the 2-Chloroethyl Moiety and their Chemical Consequences

The 2-(2-chloroethyl) group attached to the C2 position of the 4-methyl-1,3-oxazole ring serves as a reactive handle for a variety of chemical transformations. This primary alkyl chloride is susceptible to nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the synthesis of a broad range of derivatives. The chemical consequences of these modifications are primarily dictated by the nature of the incoming nucleophile.

The reactivity of a halogenated side chain on an oxazole (B20620) ring has been demonstrated in related systems. For instance, 2-(chloromethyl) and 2-(bromomethyl) oxazoles readily undergo substitution reactions with a variety of nucleophiles. nih.gov The 2-bromomethyl analogue exhibits higher reactivity compared to the chloromethyl compound in C-alkylation reactions, a principle that can be extended to the corresponding ethyl derivatives. nih.gov A concise synthesis of the non-steroidal anti-inflammatory drug Oxaprozin was achieved by reacting a 2-(halomethyl)oxazole with the anion of diethylmalonate, showcasing the utility of this side chain in carbon-carbon bond formation. nih.gov

Systematic modifications of the 2-(2-chloroethyl) moiety can be achieved through reactions with N-, O-, S-, and C-centered nucleophiles. These transformations allow for the fine-tuning of the molecule's physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity. For example, reaction with sodium azide (B81097) yields a 2-(2-azidoethyl) derivative, which can serve as a precursor for "click chemistry" via Huisgen cycloaddition. nih.gov Substitution with sodium cyanide produces the corresponding nitrile, a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine. nih.gov Thiolates, such as thiophenoxide, can be introduced to form thioethers, which are amenable to further oxidation to sulfones. nih.gov

The following table illustrates potential structural modifications and their resulting chemical entities.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Name Example |

| Hydroxide (B78521) | Sodium Hydroxide | Alcohol (-OH) | 2-(4-Methyl-1,3-oxazol-2-yl)ethanol |

| Alkoxide | Sodium Methoxide | Ether (-OCH₃) | 2-(2-Methoxyethyl)-4-methyl-1,3-oxazole |

| Thiolate | Sodium Thiophenoxide | Thioether (-SPh) | 4-Methyl-2-(2-(phenylthio)ethyl)-1,3-oxazole |

| Cyanide | Sodium Cyanide | Nitrile (-CN) | 3-(4-Methyl-1,3-oxazol-2-yl)propanenitrile |

| Azide | Sodium Azide | Azide (-N₃) | 2-(2-Azidoethyl)-4-methyl-1,3-oxazole |

| Amine | Ammonia | Primary Amine (-NH₂) | 2-(4-Methyl-1,3-oxazol-2-yl)ethan-1-amine |

| Malonate | Diethyl Malonate anion | Diethyl ester | Diethyl 2-(2-(4-methyl-1,3-oxazol-2-yl)ethyl)malonate |

These modifications highlight the versatility of the 2-(2-chloroethyl) group as a key building block for creating a library of derivatives with varied chemical properties for further investigation.

Influence of the 4-Methyl Group on Oxazole Ring Electronic Properties and Reactivity

Quantum chemical calculations on methyl-substituted oxazoles have shown that the addition of a methyl group increases the heat of formation and alters the net atomic charges on the ring atoms. researchgate.net The electron-donating nature of the methyl group enhances the electron density of the oxazole ring, which in turn affects its reactivity towards electrophiles and nucleophiles. Generally, electrophilic substitution on the oxazole ring is difficult unless an electron-releasing substituent is present. pharmaguideline.comthepharmajournal.com The methyl group at the C4 position activates the ring, particularly the adjacent C5 position, making it more susceptible to electrophilic attack. pharmaguideline.comwikipedia.org

The electronic effect of the methyl group also influences the molecule's frontier molecular orbitals. Studies on related methyl-substituted heterocycles indicate that electron-donating groups can raise the energy of the Highest Occupied Molecular Orbital (HOMO) and decrease the HOMO-LUMO energy gap. researchgate.net A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity. researchgate.net In mono-substituted methyl oxazoles, the 5-methyl derivative was found to have the least HOMO-LUMO energy gap, suggesting a higher propensity for electron flow to higher energy states. researchgate.net While specific data for the 4-methyl derivative is needed for a direct comparison, the general trend suggests an increase in reactivity compared to the unsubstituted oxazole.

The table below summarizes the expected electronic effects of the 4-methyl group.

| Property | Unsubstituted Oxazole | 4-Methyl-Oxazole | Consequence of 4-Methyl Substitution |

| Electron Density | Baseline | Increased | Enhanced nucleophilicity of the ring |

| Reactivity to Electrophiles | Low | Increased (especially at C5) | Facilitates electrophilic substitution reactions |

| HOMO Energy Level | Baseline | Higher | Increased reactivity in reactions involving the HOMO |

| HOMO-LUMO Gap | Baseline | Likely Decreased | Increased overall chemical reactivity |

| Basicity | Weak base (pKa of conjugate acid ≈ 0.8) wikipedia.org | Slightly Increased | The nitrogen at position 3 becomes slightly more basic. |

Exploration of Substituent Effects on Oxazole Ring Activation and Functionalization

The functionalization of the oxazole ring is highly dependent on the nature and position of its substituents. The inherent reactivity of the parent oxazole ring dictates that different positions are susceptible to different types of chemical attack. Substituents can either enhance or diminish this intrinsic reactivity, thereby directing the course of functionalization.

Electrophilic Substitution: The oxazole ring is considered an electron-poor heterocycle and is generally resistant to electrophilic aromatic substitution. pharmaguideline.com Such reactions typically require the presence of activating, electron-donating groups (EDGs) on the ring. thepharmajournal.com When activated, electrophilic attack preferentially occurs at the C5 position, or sometimes C4. pharmaguideline.comwikipedia.org The order of reactivity is generally considered C5 > C4 > C2. pharmaguideline.comwikipedia.org

Nucleophilic Substitution: Nucleophilic substitution reactions on an unsubstituted oxazole ring are uncommon. thepharmajournal.comtandfonline.com However, they become feasible when a good leaving group, such as a halogen, is present. The ease of displacement of a halogen atom from the oxazole ring follows the order C2 >> C4 > C5. thepharmajournal.comtandfonline.com The C2 position is the most electron-deficient, making it the most susceptible to nucleophilic attack. pharmaguideline.com

Deprotonation and Metallation: The acidity of the ring protons follows the order C2 > C5 > C4. semanticscholar.org The proton at the C2 position is the most acidic (pKa ≈ 20), allowing for regioselective deprotonation with a strong base to form a 2-lithio-oxazole intermediate. pharmaguideline.comwikipedia.org This metallated species is a powerful nucleophile that can react with various electrophiles, providing a reliable method for introducing substituents specifically at the C2 position. researchgate.netthieme-connect.com

The following table summarizes the influence of substituent type and position on the activation and functionalization of the oxazole ring.

| Reaction Type | Position | Effect of Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃) | Effect of Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN) |

| Electrophilic Substitution | C5 / C4 | Strong Activation | Strong Deactivation |

| Nucleophilic Substitution (of a leaving group) | C2 | Deactivation | Strong Activation |

| Deprotonation / Metallation | C2 | Decreases proton acidity | Increases proton acidity |

| Cycloaddition (Diels-Alder) | Ring (as diene) | Activates (increases reaction rate) | Deactivates (decreases reaction rate) |

Understanding these substituent effects is crucial for devising synthetic strategies to produce specifically functionalized oxazole derivatives. For 2-(2-chloroethyl)-4-methyl-1,3-oxazole, the electron-donating 4-methyl group activates the C5 position for potential electrophilic substitution, while the C2 position remains the primary site for functionalization via metallation.

Comparative Studies with Related Halogenated Oxazoles and Heterocycles

To fully understand the chemical profile of this compound, it is instructive to compare it with other halogenated oxazoles and related five-membered heterocycles. These comparisons shed light on how variations in the halogen, the ring structure, and the constituent heteroatoms influence the molecule's properties and reactivity.

Comparison with Other Halogenated Analogs: The reactivity of the side-chain halogen is a key feature. In nucleophilic substitution reactions, the reactivity generally follows the trend I > Br > Cl > F. Therefore, a 2-(2-bromoethyl) or 2-(2-iodoethyl) analog of the title compound would be expected to be more reactive towards nucleophiles. This has been demonstrated in the synthesis of Oxaprozin, where the 2-bromomethyl oxazole gave a significantly higher yield in an alkylation reaction compared to the 2-chloromethyl analog. nih.gov Halogenation on the ring itself also profoundly affects reactivity. A halogen at the C2 position is highly susceptible to nucleophilic displacement, whereas halogens at C4 and C5 are much less reactive. thepharmajournal.comtandfonline.com

Comparison with Related Heterocycles: The oxazole ring belongs to the azole family of heterocycles. Its properties can be benchmarked against other common azoles like thiazole (B1198619), oxadiazole, and triazole.

Thiazole: Replacing the oxygen atom of oxazole with a sulfur atom yields thiazole. Thiazoles are considered more aromatic than oxazoles. wikipedia.org Like oxazoles, the C2 proton is the most acidic, allowing for functionalization via deprotonation. The thiazole ring is a structural motif in many biologically active compounds. academie-sciences.frnih.gov

Oxadiazoles: These isomers of oxazole contain two nitrogen atoms and one oxygen atom. The relative positions of the heteroatoms significantly alter the ring's electronic properties. For example, 1,2,4-oxadiazoles and 1,3,4-oxadiazoles exhibit different water solubilities and reactivity profiles. researchgate.net The 1,2,4-oxadiazole (B8745197) ring is generally considered electron-withdrawing. nih.gov

Triazoles: Containing three nitrogen atoms, triazoles are another important class of heterocycles. The 1,2,4-triazole (B32235) nucleus is a common feature in many synthetic compounds with a wide range of applications. researchgate.net

The table below provides a qualitative comparison of these heterocyclic systems.

| Property | 1,3-Oxazole | 1,3-Thiazole | 1,2,4-Oxadiazole | 1,2,4-Triazole |

| Aromaticity | Moderate wikipedia.org | Higher than oxazole wikipedia.org | Low researchgate.net | High |

| Basicity | Weak Base wikipedia.org | Weak Base | Very Weak Base | Weak Base |

| Reactivity to Electrophiles | Low (requires activation) pharmaguideline.com | Low (requires activation) | Very Low (deactivated ring) nih.gov | Very Low (deactivated ring) |

| Reactivity to Nucleophiles | Favored at C2 (with leaving group) pharmaguideline.com | Favored at C2 (with leaving group) | Favored at C3 and C5 (with leaving group) nih.gov | Generally low |

| Most Acidic Proton | C2 wikipedia.org | C2 | C5 | C5 |

Design Principles for Targeted Chemical Applications based on Structural Motifs

The structural features of this compound provide a versatile platform for the design of molecules with targeted chemical applications. The design principles are based on leveraging the distinct reactivity of its constituent parts: the chloroethyl side chain, the substituted oxazole core, and the specific electronic effects of the methyl group.

The 2-Chloroethyl Group as a Diversification Point: The primary design principle involves utilizing the chloroethyl moiety as an electrophilic site for nucleophilic substitution. This allows for the covalent attachment of a wide array of functional groups, including amines, alcohols, thiols, and various carbon nucleophiles. nih.gov This strategy enables the systematic generation of compound libraries where the core oxazole structure is maintained while the peripheral functionality is varied. This approach is fundamental in medicinal chemistry for probing interactions with biological targets and for optimizing physicochemical properties.

The Oxazole Ring as a Rigid Scaffold and Modulator of Reactivity: The oxazole ring serves as a stable, planar scaffold that positions the substituents in a defined spatial orientation. semanticscholar.org Its inherent reactivity can be exploited for further functionalization. The predictable and regioselective metallation at the C2 position offers a robust method for introducing additional substituents or for coupling with other molecular fragments. researchgate.net Furthermore, the diene-like character of the oxazole ring allows its participation in Diels-Alder cycloaddition reactions, providing a synthetic route to highly substituted pyridine (B92270) derivatives. pharmaguideline.comwikipedia.org The rate of these cycloadditions is enhanced by electron-donating substituents on the oxazole ring. pharmaguideline.com

Leveraging Substituent Effects for Directed Synthesis: The 4-methyl group is an integral part of the design. As an electron-donating group, it activates the C5 position towards electrophilic attack, offering a regiochemical alternative to the C2-metallation pathway for ring functionalization. pharmaguideline.com This allows for the selective synthesis of 2,4,5-trisubstituted oxazoles. By choosing different substituents at the C4 and C5 positions, one can fine-tune the electronic properties of the ring to control its reactivity in subsequent steps, such as cycloaddition reactions.

A summary of these design principles is presented in the table below.

| Structural Motif | Inherent Reactivity | Design Application | Example Transformation |

| 2-(2-Chloroethyl) side chain | Electrophilic site for Sₙ2 reactions | Library synthesis, introduction of diverse functional groups | Reaction with NaN₃ to form an azide for click chemistry nih.gov |

| Oxazole C2-Position | Most acidic proton, site for metallation wikipedia.org | Regioselective C-C and C-heteroatom bond formation | Deprotonation with n-BuLi followed by quenching with an electrophile researchgate.net |

| Oxazole Ring System | Diene character | Synthesis of pyridine derivatives | Diels-Alder reaction with an alkene or alkyne dienophile pharmaguideline.com |

| 4-Methyl Group | Electron-donating, activates C5 | Directing electrophilic substitution to the C5 position | Friedel-Crafts acylation at C5 |

By combining these principles, this compound can be used as a strategic starting material to construct complex molecules with tailored properties for applications in medicinal chemistry, materials science, and catalysis. ontosight.airesearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for 2 2 Chloroethyl 4 Methyl 1,3 Oxazole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., 1H, 13C, 31P)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "2-(2-Chloroethyl)-4-methyl-1,3-oxazole" in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments, their chemical shifts, signal integrations, and spin-spin coupling patterns. For "this compound", the spectrum is expected to show signals corresponding to the methyl group protons, the protons of the chloroethyl side chain, and the lone proton on the oxazole (B20620) ring. The chemical shifts would be indicative of the electronic environment of each proton, while the integration of the signals would confirm the number of protons in each environment. Spin-spin coupling would reveal the connectivity of adjacent protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would produce a distinct signal. The chemical shifts of these signals are characteristic of the type of carbon (e.g., sp², sp³, aromatic) and its local electronic environment. For instance, the carbons of the oxazole ring are expected to resonate at different frequencies than the carbons of the methyl and chloroethyl groups. researchgate.netscispace.com

It is important to note that ³¹P NMR spectroscopy is not applicable to "this compound" as this technique is used for the analysis of compounds containing phosphorus, which is absent in the structure of this molecule.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxazole Ring CH | 7.0 - 8.5 | 110 - 140 |

| Oxazole Ring C-O | N/A | 150 - 165 |

| Oxazole Ring C=N | N/A | 145 - 160 |

| Oxazole Ring C-CH₃ | N/A | 135 - 150 |

| -CH₂-Cl | 3.6 - 4.0 | 40 - 50 |

| -CH₂-CH₂-Cl | 3.0 - 3.4 | 30 - 40 |

| -CH₃ | 2.0 - 2.5 | 10 - 20 |

Note: These are estimated chemical shift ranges based on typical values for similar functional groups and heterocyclic systems.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, LC-MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would be suitable for "this compound". It would be expected to produce a prominent protonated molecular ion peak ([M+H]⁺), which would allow for the accurate determination of the molecular weight.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rrpharmacology.ru This technique would be invaluable for assessing the purity of a sample of "this compound" and for identifying any impurities or degradation products. rrpharmacology.ru The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used to confirm the structure of the compound. The fragmentation of oxazole rings often involves cleavage of the ring bonds, leading to characteristic fragment ions. clockss.org

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₆H₈ClNO |

| Monoisotopic Mass | 145.0294 g/mol |

| Expected [M+H]⁺ (ESI-MS) | 146.0372 m/z |

| Key Fragmentation Pathways | Cleavage of the chloroethyl side chain, rupture of the oxazole ring. clockss.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the methyl and ethyl groups, the C=N and C=C stretching vibrations of the oxazole ring, and the C-O-C stretching of the ether linkage within the ring. The C-Cl stretching vibration would also be observable.

Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum. For "this compound", Raman spectroscopy could be particularly useful for observing the vibrations of the oxazole ring and the C-Cl bond.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (alkyl) | 2850 - 3000 | 2850 - 3000 |

| C=N stretch (oxazole) | 1640 - 1690 | 1640 - 1690 |

| C=C stretch (oxazole) | 1500 - 1600 | 1500 - 1600 |

| C-O-C stretch (oxazole) | 1000 - 1300 | 1000 - 1300 |

| C-Cl stretch | 600 - 800 | 600 - 800 |

Note: These are approximate frequency ranges and can vary based on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of "this compound" would be expected to show absorption bands corresponding to π → π* transitions within the conjugated oxazole ring system. The position of the absorption maximum (λmax) is indicative of the extent of conjugation in the molecule. While the chloroethyl and methyl substituents are not part of the chromophore, they can have a minor influence on the electronic transitions. globalresearchonline.net

Table 4: Expected UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Value |

|---|---|

| Expected λmax | 200 - 400 nm |

| Type of Transition | π → π* |

| Solvent Effects | The position and intensity of the absorption bands may shift with solvent polarity. globalresearchonline.net |

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Three-Dimensional Conformation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of "this compound" can be grown, this technique can provide definitive information about its molecular structure, including bond lengths, bond angles, and torsion angles. mdpi.comresearchgate.net This would confirm the planar nature of the oxazole ring and the conformation of the chloroethyl side chain. As "this compound" is an achiral molecule, the determination of absolute stereochemistry is not applicable. However, X-ray diffraction would provide an unambiguous confirmation of its connectivity and conformation in the solid state. nih.govresearchgate.net

Table 5: Information Obtainable from Single-Crystal X-ray Diffraction of this compound

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal lattice. nih.gov |

| Space Group | Symmetry of the crystal structure. mdpi.com |

| Atomic Coordinates | Precise location of each atom in the unit cell. |

| Bond Lengths and Angles | Accurate measurements of covalent bond distances and angles between bonds. researchgate.net |

| Torsion Angles | Information about the conformation of the molecule, particularly the chloroethyl side chain. |

| Intermolecular Interactions | Details of how molecules are packed in the crystal, including any hydrogen bonding or other non-covalent interactions. nih.gov |

Advanced Chromatographic Separations (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques are essential for determining the purity of "this compound" and for analyzing complex mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. mdpi.com A variety of stationary and mobile phases can be used to develop a method for the analysis of "this compound". A UV detector would be suitable for detecting the compound as it elutes from the column. HPLC is particularly useful for assessing the purity of a sample and for monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination of two analytical techniques. Gas chromatography separates volatile compounds in a mixture, and mass spectrometry is used for their detection and identification. This technique would be well-suited for the analysis of "this compound" due to its expected volatility. GC-MS can provide both qualitative and quantitative information about the components of a sample, making it an excellent tool for purity assessment and the identification of volatile impurities. nih.gov

Table 6: Application of Chromatographic Techniques for the Analysis of this compound

| Technique | Application | Key Parameters to Optimize |

|---|---|---|

| HPLC | Purity assessment, reaction monitoring, quantification. mdpi.com | Stationary phase (e.g., C18), mobile phase composition, flow rate, detection wavelength. |

| GC-MS | Purity assessment, identification of volatile impurities, analysis of complex mixtures. nih.gov | GC column (e.g., capillary column with a non-polar stationary phase), temperature program, ionization method in MS. |

Computational and Theoretical Investigations of 2 2 Chloroethyl 4 Methyl 1,3 Oxazole

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed insights into the molecule's behavior.

Electronic Structure: The electronic structure is primarily described by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For substituted oxazoles, the nature and position of substituents significantly influence these frontier orbitals. For instance, electron-donating groups like methyl tend to increase the HOMO energy, while electron-withdrawing groups lower both HOMO and LUMO energies. nih.gov

Stability and Reactivity: The stability of 2-(2-chloroethyl)-4-methyl-1,3-oxazole can be assessed by its total energy and heat of formation calculated through quantum chemical methods. Global chemical reactivity descriptors, derived from HOMO and LUMO energies, quantify aspects of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.govnih.gov A molecule with high hardness is generally less reactive, whereas a high electrophilicity index indicates a strong capacity to accept electrons. nih.govnih.gov

Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps are invaluable for predicting reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface visualizes the charge distribution around the molecule, where red, electron-rich regions indicate likely sites for electrophilic attack, and blue, electron-deficient regions are susceptible to nucleophilic attack. researchgate.net For an oxazole (B20620) ring, the nitrogen atom is typically an electron-rich center, while the carbon atoms of the ring can be susceptible to nucleophilic attack depending on the substitution pattern. youtube.com The acidity of hydrogen atoms on the oxazole ring generally follows the order C2 > C5 > C4, which can also be predicted and quantified using computational methods. youtube.com

Table 1: Calculated Electronic Properties of Representative Substituted Oxazoles (Illustrative Data) This table presents illustrative data from studies on various oxazole derivatives to demonstrate the type of information generated through quantum chemical calculations. The values are not specific to this compound.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| 4-methyloxazole | DFT/B3LYP | -9.222 | -4.678 | 13.900 | 1.35 |

| 5-methyloxazole | DFT/B3LYP | -9.064 | -4.691 | 13.755 | 2.16 |

| 2,4-dimethyloxazole | DFT/B3LYP | -8.908 | -4.804 | 13.709 | 1.06 |

| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine | DFT/B3LYP/6-311++G(d,p) | -5.652 | -0.808 | 4.844 | Not Reported |

| 5-(quinolin-4-yl)-4-tosyloxazole | DFT/Gaussian 09W | Not Reported | Not Reported | High | High (Excited State) |

Data compiled from related studies on substituted oxazoles for illustrative purposes. nih.govekb.eg

Density Functional Theory (DFT) Studies on Reaction Pathways, Energetics, and Transition States

DFT is a widely used computational method to investigate the mechanisms of chemical reactions. It provides a balance between accuracy and computational cost, making it suitable for studying complex reaction profiles involving molecules like this compound.

Reaction Pathways: DFT calculations can elucidate the step-by-step mechanism of chemical reactions, such as the synthesis of the oxazole ring. Common synthetic routes for oxazoles include the Robinson-Gabriel synthesis, the van Leusen reaction, and various cycloaddition reactions. researchgate.netnih.govchemmethod.com For instance, the van Leusen oxazole synthesis involves a [3+2] cycloaddition mechanism. nih.gov DFT can be used to model the reactants, intermediates, transition states, and products along this pathway. This allows researchers to understand the sequence of bond-forming and bond-breaking events. nih.govnih.gov

Transition States: A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction. Locating and characterizing the TS is crucial for understanding the reaction mechanism and calculating the activation energy. DFT calculations can optimize the geometry of the TS and confirm its identity by vibrational frequency analysis, where a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov For complex, multi-step reactions like cascade rearrangements involving oxazole intermediates, DFT can identify ancillary intermediates and the transition states connecting them, providing a complete picture of the reaction landscape. nih.gov

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and dynamics of molecules. For a molecule like this compound, which possesses a flexible side chain, these methods are essential for understanding its spatial arrangement and how it interacts with its environment.

Conformational Analysis: The chloroethyl side chain attached to the oxazole ring can rotate around its single bonds, leading to various possible three-dimensional arrangements or conformers. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to determine the energy barriers for rotation between them. chemmethod.com Techniques like potential energy surface (PES) scanning, where the energy of the molecule is calculated as a function of one or more dihedral angles, are used to map the conformational landscape. chemmethod.com Identifying the preferred conformation is critical, as the 3D shape of a molecule dictates how it can interact with biological targets like enzymes or receptors. nih.gov

Intermolecular Interactions: The biological activity and physical properties of a molecule are governed by its intermolecular interactions. nih.gov The oxazole ring, with its nitrogen and oxygen heteroatoms, can participate in a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.govnih.gov Computational methods can be used to model and quantify these interactions. For example, Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density to identify and characterize hydrogen bonds and other weak interactions within a crystal structure or a molecule-receptor complex. mdpi.com Understanding these interactions is crucial for predicting how this compound might bind to a biological target or pack in a crystal lattice. nih.gov

Predictive Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Models for Related Oxazoles

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net

QSAR Models: For a class of compounds like oxazole derivatives, QSAR models can be developed to predict their activity against a specific biological target, such as an enzyme or receptor. The process involves compiling a dataset of oxazole analogues with known activities (e.g., anticancer, antiviral, or antibacterial). researchgate.netnih.gov For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build an equation that correlates these descriptors with the observed biological activity. eco-vector.com A statistically robust QSAR model can then be used to predict the activity of new, untested oxazole derivatives, guiding the synthesis of more potent compounds. nih.gov For example, QSAR models for 1,2,4-oxadiazole (B8745197) derivatives have been successfully developed to predict their efficacy as antibacterial agents. nih.gov

QSPR Models: In a similar fashion, QSPR models relate molecular descriptors to physicochemical properties like lipophilicity (logP), solubility, or boiling point. researchgate.net These properties are critical for the drug-likeness of a compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a QSPR model could be developed to predict the logP of a series of substituted oxazoles, helping to optimize their pharmacokinetic properties. researchgate.net

Table 2: Key Parameters in QSAR/QSPR Model Validation This table outlines the common statistical metrics used to assess the reliability and predictive power of QSAR and QSPR models.

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness of fit for the training set. | > 0.6 |

| Cross-validated R² | q² | Measures the internal predictive ability of the model using cross-validation. | > 0.5 |

| Predicted R² for External Set | pred_r² | Measures the predictive ability of the model on an external test set. | > 0.5 |

| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors. | As low as possible |

These parameters are standard in the field for validating the robustness and predictive power of developed models. nih.goveco-vector.com

In Silico Screening and Virtual Library Design for Oxazole-based Scaffolds

The oxazole ring is considered a "privileged scaffold" in medicinal chemistry because it is found in numerous compounds with diverse biological activities. tandfonline.comresearchgate.net This makes it an excellent starting point for the design of new therapeutic agents using computational techniques.

In Silico Screening: Also known as virtual screening, this process involves computationally evaluating large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.net For an oxazole-based library, this could involve docking thousands or millions of virtual compounds into the active site of a target protein. ekb.eg Another approach is pharmacophore-based screening, where a 3D model of the essential features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic regions) is created based on known active molecules. nih.govtandfonline.com This pharmacophore model is then used as a filter to search virtual libraries for molecules that match these features. researchgate.net For example, pharmacophore-guided design has been used to discover potent and selective oxazole-containing S1P1 agonists. nih.gov

Virtual Library Design: Computational methods can be used to design focused or diverse virtual libraries of compounds based on the oxazole scaffold. In focused library design, variations of the oxazole core are created to optimize interactions with a specific target. Combinatorial enumeration allows for the virtual creation of vast numbers of derivatives by systematically attaching different chemical groups (R-groups) to various positions on the oxazole scaffold. researchgate.net These virtual libraries can then be screened in silico to prioritize a smaller, more manageable set of compounds for chemical synthesis and experimental testing. nih.gov This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates. nih.gov

Exploration of 2 2 Chloroethyl 4 Methyl 1,3 Oxazole and Oxazole Derivatives in Chemical Applications

Strategic Use as a Versatile Building Block in Complex Organic Synthesis

The oxazole (B20620) nucleus is a cornerstone in the synthesis of complex organic molecules, including many natural products with significant biological activity. researchgate.net While specific documented applications of 2-(2-Chloroethyl)-4-methyl-1,3-oxazole as a building block are not extensively detailed in publicly available literature, the general reactivity of the oxazole ring and the presence of a reactive chloroethyl group suggest its potential as a versatile synthetic intermediate.